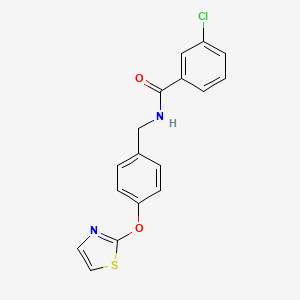

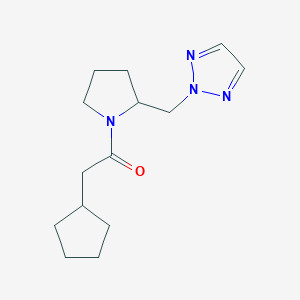

![molecular formula C23H24N4O3S B2430178 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide CAS No. 894048-41-0](/img/structure/B2430178.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a thiazolo[3,2-b][1,2,4]triazole moiety, which is a type of heterocyclic compound. Heterocycles are of prime importance due to their extensive therapeutic uses . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Aplicaciones Científicas De Investigación

Flavoring Group Evaluation

The compound may be part of the flavoring group evaluation, which involves the assessment of aliphatic amines and amides. These substances are evaluated through a stepwise approach that integrates information on structure-activity relationships, intake from current uses, and toxicological threshold of concern .

Bacterial RNA Polymerase Inhibitors

The compound could potentially be used in the development of bacterial RNA polymerase inhibitors. Some related compounds have shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

NF-κB Inhibitors

The compound could be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Retinoid Nuclear Modulators

The compound could also serve as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .

Anti-Inflammatory Mediators

The compound could be used to develop anti-inflammatory mediators, which might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Anticancer Agents

The compound could potentially be used in the development of anticancer agents. It is well known that amide-based flexible pharmacophore had a significant role in enhancing the biological activity due to its hydrogen acceptor/donor (HAD) behavior .

Antimicrobial Agents

The compound could be used in the development of antimicrobial agents. Some related compounds have shown diverse pharmacological activities, including antimicrobial activity .

Enzyme Inhibitors

The compound could potentially be used in the development of enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. By inhibiting Top1, the compound can interfere with DNA replication, thus inhibiting cell division and growth .

Mode of Action

The compound interacts with its target, Top1, by binding to it and inhibiting its activity . This results in the prevention of DNA unwinding, which is a crucial step in DNA replication. As a result, the DNA replication process is halted, leading to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound affects the DNA replication pathway. By inhibiting Top1, it prevents the unwinding of DNA, which is a necessary step for DNA replication. This leads to the accumulation of supercoiled DNA, causing stress on the DNA structure and triggering cell death pathways .

Pharmacokinetics

The compound’s molecular weight (45854) suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell division and growth, leading to cell death . This is due to the compound’s ability to inhibit Top1, which is crucial for DNA replication. By preventing DNA replication, the compound causes cell cycle arrest and triggers cell death pathways .

Propiedades

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-14-5-6-17(11-15(14)2)22(28)24-10-9-18-13-31-23-25-21(26-27(18)23)16-7-8-19(29-3)20(12-16)30-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEREMZPBOAYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)

![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)